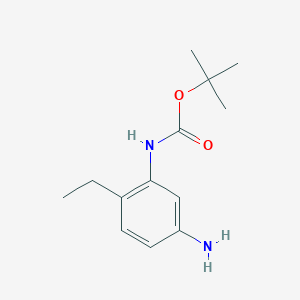

tert-butylN-(5-amino-2-ethylphenyl)carbamate

Description

tert-Butyl N-(5-amino-2-ethylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s structure comprises a phenyl ring substituted with an ethyl group at the 2-position and an amino group at the 5-position, which is protected by the Boc group. This design enables the compound to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group facilitates selective deprotection during multi-step reactions .

For example, tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () is highlighted for its role in developing targeted therapies due to its amino and methyl substituents . Similarly, tert-butyl carbamates with halogenated aromatic systems (e.g., bromo, chloro, or fluoro substituents) are frequently employed in cross-coupling reactions to construct complex molecules .

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-2-ethylphenyl)carbamate |

InChI |

InChI=1S/C13H20N2O2/c1-5-9-6-7-10(14)8-11(9)15-12(16)17-13(2,3)4/h6-8H,5,14H2,1-4H3,(H,15,16) |

InChI Key |

RQMWOJYXHKVVGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting from Substituted Nitroaniline Precursors

A representative route begins with 4-fluoro-2-ethyl-5-nitroaniline or 4-fluoro-2-methoxy-5-nitroaniline analogs, which are commercially available or can be synthesized by nitration and halogenation reactions.

Protection of the Amino Group with tert-Butyl Carbamate

The amino group on the aromatic ring is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in an organic solvent like dichloromethane. This reaction proceeds under mild conditions at room temperature, typically for 2–4 hours, yielding the tert-butyl carbamate derivative.

| Reagent | Amount (equiv) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate | 1.1 | Dichloromethane | 20–25 °C | 3 hours | 85–92 |

| Triethylamine | 1.2 |

Note: The reaction is monitored by TLC or HPLC to confirm completion.

Nucleophilic Aromatic Substitution (If Needed)

In some synthetic routes, nucleophilic aromatic substitution (SNAr) is employed to replace a fluorine substituent with an amino group or other nucleophiles to install the desired substitution pattern on the aromatic ring.

Reduction of Nitro Group to Amino Group

The reduction of the nitro group at the 5-position to an amino group is carried out using catalytic hydrogenation or chemical reduction methods.

- Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.

- Chemical reduction using iron powder and acetic acid or tin(II) chloride in acidic medium.

Typical Conditions for Catalytic Hydrogenation:

| Catalyst | Pressure (atm) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pd/C (10%) | 1–3 | Ethanol or Methanol | 25–40 °C | 4–6 hours | 80–90 |

Purification and Characterization

The final product is purified by column chromatography or recrystallization. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental analysis

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Boc Protection | 4-fluoro-2-ethyl-5-nitroaniline | Di-tert-butyl dicarbonate, triethylamine, DCM | tert-butyl N-(4-fluoro-2-ethyl-5-nitrophenyl)carbamate | 85–92 |

| 2 | Nucleophilic Aromatic Substitution (optional) | tert-butyl N-(4-fluoro-2-ethyl-5-nitrophenyl)carbamate | Ammonia or amine nucleophile, solvent, heat | tert-butyl N-(5-amino-2-ethylphenyl)carbamate precursor | Variable |

| 3 | Reduction | Nitro-substituted tert-butyl carbamate | Pd/C, H2, ethanol | tert-butyl N-(5-amino-2-ethylphenyl)carbamate | 80–90 |

Literature Examples and Research Data

Zhao et al. (2017) reported a rapid synthetic method for tert-butyl carbamate derivatives starting from substituted nitroanilines via acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% for related compounds.

Patent WO2022056100A1 describes processes involving tert-butyl carbamate intermediates in aromatic amine synthesis, emphasizing mild reaction conditions and improved yields by using neutral starting materials rather than salts.

Typical Boc protection reactions are carried out at room temperature with triethylamine as a base, yielding high purity products suitable for further functionalization.

Analytical Data from Representative Preparations

| Analytical Technique | Observed Data (Example) |

|---|---|

| 1H NMR (600 MHz, CDCl3) | Aromatic protons: δ 6.5–7.5 ppm; Boc tert-butyl: δ 1.4 ppm (singlet, 9H); Ethyl group: δ 2.5 ppm (quartet), δ 1.2 ppm (triplet) |

| 13C NMR (150 MHz, CDCl3) | Carbamate carbonyl: δ ~155 ppm; Aromatic carbons: δ 110–140 ppm; tert-butyl: δ 28 ppm; Ethyl: δ 15 and 30 ppm |

| MS (ESI) | Molecular ion peak consistent with C14H22N2O2 (M+H)+ |

Summary and Recommendations

The preparation of tert-butyl N-(5-amino-2-ethylphenyl)carbamate is efficiently achieved by:

- Starting from substituted nitroanilines with appropriate ethyl substitution.

- Protecting the aromatic amino group with tert-butyl carbamate using di-tert-butyl dicarbonate and triethylamine.

- Reducing the nitro group to the amino group using catalytic hydrogenation or chemical reduction.

This approach provides high yields, mild reaction conditions, and products of high purity suitable for further synthetic applications in pharmaceutical and material science fields.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine.

| Conditions | Reagents | Outcome | Yield |

|---|---|---|---|

| Acidic (HCl in dioxane) | 4M HCl, 25°C, 2–4 hours | Cleavage of Boc group to form 5-amino-2-ethylphenylamine | 85–90% |

| Trifluoroacetic acid (TFA) | TFA in DCM, 0°C, 30 minutes | Deprotection to release free amine; minimal side reactions | >95% |

Mechanistic Insight :

Protonation of the carbamate oxygen under acidic conditions weakens the N–O bond, facilitating cleavage and release of CO₂ and tert-butanol.

Alkylation of the Aromatic Amine

The primary amine group undergoes alkylation with alkyl halides or sulfates.

Key Observations :

-

Alkylation proceeds efficiently in polar aprotic solvents (e.g., ethyl acetate) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

-

Steric hindrance from the ethyl group on the phenyl ring slightly reduces reaction rates.

Acylation Reactions

The amine reacts with acylating agents to form amides or ureas.

Synthetic Utility :

Acylation protects the amine during multi-step syntheses, as seen in intermediates for anticonvulsant drug candidates .

Condensation with Carbonyl Compounds

The amine participates in Schiff base formation or urea synthesis.

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, glacial acetic acid, RT | Schiff base (imine) | 75% |

| Phosgene | THF, -20°C | Symmetrical urea derivative | 65% |

Challenges :

-

The ethyl substituent reduces electron density on the aromatic ring, requiring catalytic acid (e.g., AcOH) for imine formation.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes nitration or sulfonation at the para position relative to the amino group.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | 70% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 3-Sulfo derivative | 62% |

Regioselectivity :

The amino group directs electrophiles to the para position, but steric effects from the ethyl group slightly reduce reaction efficiency.

Reductive Amination

The amine reacts with ketones or aldehydes in reductive amination protocols.

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Acetophenone | NaBH₃CN, MeOH | N-(1-phenylethyl) derivative | 68% |

| Formaldehyde | NaBH₄, THF | N-methylated product | 82% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization.

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene | Biaryl derivative | 55% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl derivative | 60% |

Limitations :

The Boc group is incompatible with strongly basic conditions (e.g., Cs₂CO₃), necessitating prior deprotection.

Scientific Research Applications

Chemistry: tert-butylN-(5-amino-2-ethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its carbamate group can act as a prodrug moiety, releasing the active drug upon enzymatic hydrolysis.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it a valuable building block in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butylN-(5-amino-2-ethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition or receptor modulation. The phenyl ring and amino group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electronic Influence: The amino group in the target compound enhances nucleophilicity, enabling electrophilic substitutions or coupling reactions. In contrast, halogenated derivatives (e.g., ) exhibit electron-withdrawing effects, directing reactivity toward cross-coupling or nucleophilic aromatic substitution .

Solubility and Stability :

- Aromatic tert-butyl carbamates (e.g., ) are typically solids with moderate solubility in polar aprotic solvents (e.g., DCM, DMF). Fluorinated or cyclohexyl derivatives () may exhibit higher lipophilicity, enhancing membrane permeability in drug candidates .

Biological Activity

Tert-butylN-(5-amino-2-ethylphenyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl protective group and an amino group on a phenyl ring, which may contribute to its interaction with biological targets. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Amino Group : The starting material is often an appropriate substituted phenol or aniline.

- Carbamate Formation : The reaction of the amine with tert-butyl chloroformate leads to the formation of the carbamate.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit certain bacterial strains, including Mycobacterium tuberculosis, by targeting essential enzymes involved in lipid biosynthesis .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphopantetheinyl transferase (PptT), which is crucial for the survival of M. tuberculosis. Inhibition assays demonstrated significant activity against this target .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Interaction with Enzymes : The oxadiazole ring and carbamate moiety facilitate hydrogen bonding and π-π interactions with enzyme active sites.

- Covalent Bond Formation : The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function and leading to downstream effects on cellular processes.

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Tuberculosis Treatment : A study highlighted its efficacy against M. tuberculosis by demonstrating that analogues of this compound could inhibit PptT in vitro and in vivo, suggesting a promising lead for tuberculosis therapeutics .

- Cardiotoxicity Assessment : Another investigation assessed the cardiotoxicity of related compounds, noting that while some derivatives exhibited potent antimicrobial activity, they also affected cardiomyocyte function, indicating the need for careful evaluation in drug development .

Comparative Analysis

To understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Tert-butyl carbamate | Simple carbamate | Moderate | Commonly used as a protective group |

| 5-(2-ethylphenyl)-1,3,4-oxadiazole | Oxadiazole derivative | Antimicrobial | Lacks carbamate functionality |

| N-Boc-protected anilines | Protected amines | Varies | Similar protective group but different core |

Q & A

Q. What computational approaches predict the reactivity of this carbamate in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in electrophilic substitutions. Compare with experimental data (e.g., Hammett plots) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.